1-Mercapto-cyclopentanecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Mercapto-cyclopentanecarboxylic acid ethyl ester is a chemical compound with the molecular formula C8H14O2S. It is characterized by a cyclopentane ring with a carboxylic acid ester group and a thiol (mercapto) group attached to the first carbon atom of the ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Mercapto-cyclopentanecarboxylic acid ethyl ester can be synthesized through several methods
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Mercapto-cyclopentanecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to remove the carboxylic acid ester group, resulting in the formation of a hydroxyl group.
Substitution: The thiol group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typically employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, hydroxyl derivatives.
Substitution: Thioethers, thioesters.
Scientific Research Applications
1-Mercapto-cyclopentanecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a reagent in biochemical assays to study thiol-containing enzymes and proteins.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Mercapto-cyclopentanecarboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate biological processes and pathways, making the compound useful in various applications.
Comparison with Similar Compounds
1-Mercapto-cyclopentanecarboxylic acid ethyl ester is similar to other compounds with thiol and carboxylic acid functionalities, such as:
Cyclopentanecarboxylic acid ethyl ester: Lacks the thiol group.
1-Hydroxycyclopentanecarboxylic acid ethyl ester: Contains a hydroxyl group instead of a thiol group.
2-Mercapto-cyclopentanecarboxylic acid ethyl ester: Similar structure but with the thiol group on a different carbon atom.
Uniqueness: The presence of the thiol group at the first carbon atom of the cyclopentane ring distinguishes this compound from its analogs, providing unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H14O2S |
---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
ethyl 1-sulfanylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O2S/c1-2-10-7(9)8(11)5-3-4-6-8/h11H,2-6H2,1H3 |
InChI Key |
WVJDIRZPBJIHKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.